
2-methyl-N-(4-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-methylphenyl)prop-2-enamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying Parkinson's disease and other neurological disorders.
Scientific Research Applications
2-methyl-N-(4-methylphenyl)prop-2-enamide has been widely used in scientific research as a model for Parkinson's disease. In animal models, 2-methyl-N-(4-methylphenyl)prop-2-enamide induces parkinsonian symptoms by selectively destroying dopaminergic neurons in the substantia nigra. This makes it a useful tool for studying the pathophysiology of Parkinson's disease and for testing potential treatments.
Mechanism of Action
2-methyl-N-(4-methylphenyl)prop-2-enamide is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain. By inhibiting complex I, 2-methyl-N-(4-methylphenyl)prop-2-enamide disrupts the production of ATP, leading to cellular energy depletion and oxidative stress. This ultimately leads to the death of dopaminergic neurons in the substantia nigra.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-methyl-N-(4-methylphenyl)prop-2-enamide are well-documented. In animal models, 2-methyl-N-(4-methylphenyl)prop-2-enamide induces parkinsonian symptoms such as tremors, rigidity, and bradykinesia. 2-methyl-N-(4-methylphenyl)prop-2-enamide also causes a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease. Additionally, 2-methyl-N-(4-methylphenyl)prop-2-enamide has been shown to induce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2-methyl-N-(4-methylphenyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a useful tool for studying the pathophysiology of Parkinson's disease. Additionally, 2-methyl-N-(4-methylphenyl)prop-2-enamide-induced parkinsonian symptoms in animal models closely resemble those seen in human Parkinson's disease. However, there are also limitations to using 2-methyl-N-(4-methylphenyl)prop-2-enamide in lab experiments. 2-methyl-N-(4-methylphenyl)prop-2-enamide is a neurotoxin and can cause significant damage to dopaminergic neurons in the brain. Additionally, there are ethical concerns surrounding the use of 2-methyl-N-(4-methylphenyl)prop-2-enamide in animal models.
Future Directions
There are several future directions for research on 2-methyl-N-(4-methylphenyl)prop-2-enamide. One area of research is the development of new treatments for Parkinson's disease that target mitochondrial complex I. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease at an early stage. Additionally, researchers are exploring the use of 2-methyl-N-(4-methylphenyl)prop-2-enamide in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
In conclusion, 2-methyl-N-(4-methylphenyl)prop-2-enamide is a potent inhibitor of mitochondrial complex I that has been widely used in scientific research as a model for Parkinson's disease. While there are advantages to using 2-methyl-N-(4-methylphenyl)prop-2-enamide in lab experiments, there are also limitations and ethical concerns. Future research on 2-methyl-N-(4-methylphenyl)prop-2-enamide will focus on developing new treatments for Parkinson's disease and exploring its potential use in other neurological disorders.
Synthesis Methods
2-methyl-N-(4-methylphenyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-methylacetophenone with methylamine and acetic anhydride. The product is then treated with phosphorus oxychloride to yield 2-methyl-N-(4-methylphenyl)prop-2-enamide. Another method involves the reaction of 4-methylacetophenone with methylamine and formaldehyde, followed by reduction with sodium borohydride.
properties
IUPAC Name |
2-methyl-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)11(13)12-10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWUBQGSEPRUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

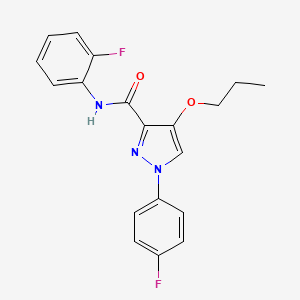
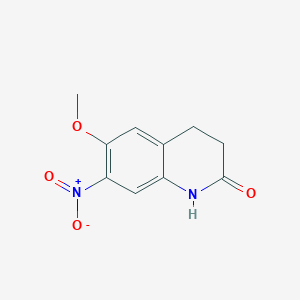
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
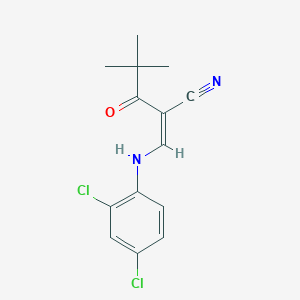
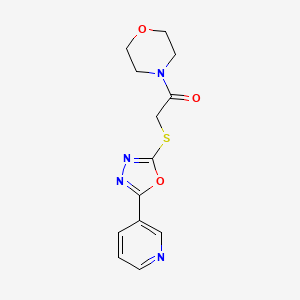
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2618012.png)

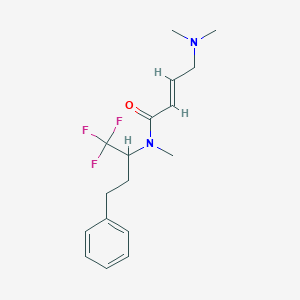
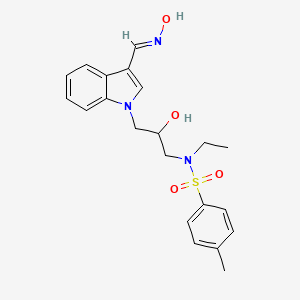
![7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2618016.png)

![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2618019.png)
